molecular formula C14H7ClFNO3S B11674048 (5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11674048
M. Wt: 323.7 g/mol
InChI Key: GPQDMFPUIYMMHB-WUXMJOGZSA-N
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Description

(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a thiazolidine ring, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-chloro-4-fluorobenzaldehyde with 2-furylmethylidene-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H7ClFNO3S

Molecular Weight

323.7 g/mol

IUPAC Name

(5E)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H7ClFNO3S/c15-9-5-7(1-3-10(9)16)11-4-2-8(20-11)6-12-13(18)17-14(19)21-12/h1-6H,(H,17,18,19)/b12-6+

InChI Key

GPQDMFPUIYMMHB-WUXMJOGZSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)Cl)F

Origin of Product

United States

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